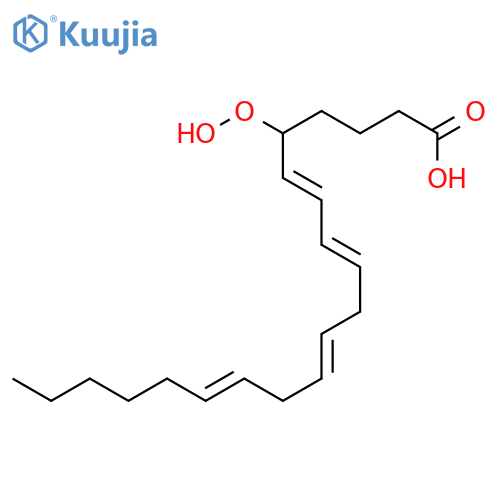

Cas no 71774-08-8 (6,8,11,14-Eicosatetraenoicacid, 5-hydroperoxy-, (5S,6E,8Z,11Z,14Z)-)

71774-08-8 structure

商品名:6,8,11,14-Eicosatetraenoicacid, 5-hydroperoxy-, (5S,6E,8Z,11Z,14Z)-

6,8,11,14-Eicosatetraenoicacid, 5-hydroperoxy-, (5S,6E,8Z,11Z,14Z)- 化学的及び物理的性質

名前と識別子

-

- 6,8,11,14-Eicosatetraenoicacid, 5-hydroperoxy-, (5S,6E,8Z,11Z,14Z)-

- (5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid

- 5(S)-HPETE

- 5(S)-HpETE Lipid Maps MS Standard

- 5-Hydroperoxy-6,8,11,14-eicosatetraenoic acid

- 5S-HpETE

- 5(S)?-?HPETE

- 71774-08-8

- 5-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid

- HMS3402I07

- BML1-C04

- 5-(S)-hydroperoxyeicosatetraenoic acid

- 6,8,11,14-Eicosatetraenoic acid, 5-hydroperoxy-, (S-(E,Z,Z,Z))-

- SCHEMBL1394974

- HMS1791I07

- BSPBio_001445

- 5(S)-Hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid

- CHEMBL1743204

- 5(S)-hydroperoxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic acid

- IDI1_033915

- NCGC00161249-03

- (5S,6E,8Z,11Z,14Z)-5-hydroperoxyeicosa-6,8,11,14-tetraenoic acid

- (5s)-5-hydroperoxy-(e,z,z,z)-6,8,11,14-eicosatetraenoic acid

- AKOS040758309

- JNUUNUQHXIOFDA-JGKLHWIESA-N

- (S)-5-HPETE

- NCGC00161249-01

- DTXSID701017279

- 5S-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid

- HMS1361I07

- (5S,6E,8Z,11Z,14Z)-5-Hydroperoxyicosa-6,8,11,14-tetraenoate

- NCGC00161249-02

- SR-01000946955-1

- (6E,8Z,11Z,14Z)-(5S)-5-Hydroperoxyeicosa-6,8,11,14-tetraenoate

- C05356

- 5(S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoate

- (6E,8Z,11Z,14Z)-(5S)-5-Hydroperoxyeicosa-6,8,11,14-tetraenoic acid

- LMFA03060012

- HY-125770

- 5(S)-HpETE Lipid Maps(R) MS Standard

- 5(S)-Hydroperoxyeicosatetraenoic acid

- CS-0099281

- GTPL2483

- 5-Hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoate

- SR-01000946955

- 5(S)-hydroxyperoxy-6E,8Z,11Z,14Z-icosatetraenoic acid

- (5S,6E,8Z,11Z,14Z)-5-Hydroperoxy-6,8,11,14-eicosatetraenoic acid

- Q2823231

- HMS1989I07

- CHEBI:15632

- G91549

- DA-49776

-

- インチ: InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1

- InChIKey: JNUUNUQHXIOFDA-JGKLHWIESA-N

- ほほえんだ: CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO

計算された属性

- せいみつぶんしりょう: 336.23000

- どういたいしつりょう: 336.23

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 15

- 複雑さ: 408

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 4

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 66.8A^2

じっけんとくせい

- 密度みつど: 1.013

- ふってん: 518°C at 760 mmHg

- フラッシュポイント: 175.6°C

- 屈折率: 1.512

- PSA: 66.76000

- LogP: 5.68480

6,8,11,14-Eicosatetraenoicacid, 5-hydroperoxy-, (5S,6E,8Z,11Z,14Z)- セキュリティ情報

- 危険物輸送番号:UN 1170 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-36/37/38

- セキュリティの説明: S16; S26; S36

- RTECS番号:JX3867000

-

危険物標識:

- リスク用語:R11; R36/37/38

- ちょぞうじょうけん:−20°C

6,8,11,14-Eicosatetraenoicacid, 5-hydroperoxy-, (5S,6E,8Z,11Z,14Z)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66508-25ug |

5(S)-HpETE |

71774-08-8 | 98% | 25ug |

¥1213.00 | 2023-09-08 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66508-250ug |

5(S)-HpETE |

71774-08-8 | 98% | 250ug |

¥8910.00 | 2023-09-08 | |

| Larodan | 12-2047-39-100ug |

5(S)-hydroperoxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic acid |

71774-08-8 | >98% | 100ug |

€435.00 | 2023-09-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66508-50ug |

5(S)-HpETE |

71774-08-8 | 98% | 50ug |

¥2204.00 | 2023-09-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-200962A-100 µg |

5(S)-HPETE, |

71774-08-8 | 100µg |

¥2,520.00 | 2023-07-11 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66508-100ug |

5(S)-HpETE |

71774-08-8 | 98% | 100ug |

¥4164.00 | 2023-09-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-200962-50 µg |

5(S)-HPETE, |

71774-08-8 | 50µg |

¥2,068.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-200962-50µg |

5(S)-HPETE, |

71774-08-8 | 50µg |

¥2068.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-200962A-100µg |

5(S)-HPETE, |

71774-08-8 | 100µg |

¥2520.00 | 2023-09-05 |

6,8,11,14-Eicosatetraenoicacid, 5-hydroperoxy-, (5S,6E,8Z,11Z,14Z)- 関連文献

-

Yujie Ning,Sijie Chen,Feiyu Zhang,Yanli Liu,Feihong Chen,Shujin Li,Chaowei Wang,Yifan Wu,Yi Gong,Minhan Hu,Ruitian Huang,Xiong Guo,Lei Yang,Xi Wang Mol. Omics 2023 19 137

-

Ping Du,Ting Hu,Zhuoling An,Pengfei Li,Lihong Liu Analyst 2020 145 4972

-

Anders Vik,Trond Vidar Hansen Org. Biomol. Chem. 2018 16 9319

-

Patricia Saura,Jean-Didier Maréchal,Laura Masgrau,José M. Lluch,àngels González-Lafont Phys. Chem. Chem. Phys. 2016 18 23017

-

John Ackroyd,Feodor Scheinmann Chem. Soc. Rev. 1982 11 321

71774-08-8 (6,8,11,14-Eicosatetraenoicacid, 5-hydroperoxy-, (5S,6E,8Z,11Z,14Z)-) 関連製品

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量